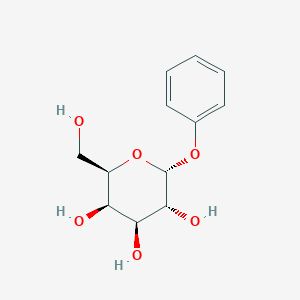

Phenyl-alpha-D-galactopyranoside

Description

BenchChem offers high-quality Phenyl-alpha-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl-alpha-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O6/c13-6-8-9(14)10(15)11(16)12(18-8)17-7-4-2-1-3-5-7/h1-5,8-16H,6H2/t8-,9+,10+,11-,12+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEZJDVYDSZTRFS-IIRVCBMXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)O[C@@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Phenyl-α-D-galactopyranoside: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of Phenyl-α-D-galactopyranoside, a critical biochemical tool for researchers, scientists, and professionals in drug development. Moving beyond a simple datasheet, this document elucidates the core principles of its application, the rationale behind experimental design, and detailed protocols for its effective use.

Introduction: The Role of Phenyl-α-D-galactopyranoside in Glycobiology

Phenyl-α-D-galactopyranoside is a synthetic glycoside that plays a pivotal role as a chromogenic substrate for the enzyme α-galactosidase. Its structure consists of a galactose sugar moiety linked to a phenyl group via an α-glycosidic bond. The enzymatic cleavage of this bond by α-galactosidase releases galactose and phenol. The liberation of phenol, which can be quantified spectrophotometrically, provides a direct measure of enzyme activity. This characteristic makes it an invaluable tool in various research and diagnostic applications, most notably in the study of lysosomal storage disorders such as Fabry disease, as well as in industrial settings requiring the monitoring of α-galactosidase activity.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of Phenyl-α-D-galactopyranoside is fundamental to its proper handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₆O₆ | [1][2][3][4][5] |

| Molecular Weight | 256.25 g/mol | [1][3][5] |

| CAS Number | 2871-15-0 | [1][2][3] |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-(hydroxymethyl)-6-phenoxyoxane-3,4,5-triol | [1][4] |

| Synonyms | Phenyl a-D-galactopyranoside, Phenyl-alpha-D-galactoside | [1] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 130-132 °C | [1] |

| Solubility | Soluble in water, ethanol, and methanol | [1] |

Storage and Handling: To maintain its integrity, Phenyl-α-D-galactopyranoside should be stored in tightly sealed containers in a freezer or cold room at -20°C.[4]

Mechanism of Action and Application in α-Galactosidase Assays

The utility of Phenyl-α-D-galactopyranoside is centered on the enzymatic reaction it undergoes with α-galactosidase. This section details the mechanism and the rationale for its use in quantifying enzyme activity.

The Enzymatic Hydrolysis Reaction

α-Galactosidase catalyzes the hydrolysis of the α-glycosidic bond in Phenyl-α-D-galactopyranoside, yielding D-galactose and phenol as products. This reaction is the cornerstone of the assay.

Caption: Enzymatic hydrolysis of Phenyl-α-D-galactopyranoside.

Choice of Substrate: A Comparative Analysis

The selection of a substrate is a critical decision in assay development. While Phenyl-α-D-galactopyranoside is effective, other substrates are also commonly used. Understanding their relative merits allows for informed experimental design.

| Substrate | Principle | Advantages | Disadvantages |

| Phenyl-α-D-galactopyranoside | Chromogenic (Phenol detection) | Direct measurement of a natural product (phenol). | Phenol detection requires a secondary reaction for color development. |

| p-Nitrophenyl-α-D-galactopyranoside (pNPG) | Chromogenic (p-Nitrophenol detection) | Product (p-nitrophenol) is yellow under alkaline conditions, allowing for a direct, simple colorimetric reading. | The assay must be stopped with a high pH solution, which may not be suitable for all applications. Potential for substrate and product inhibition.[6] |

| 4-Methylumbelliferyl-α-D-galactopyranoside (4MU-Gal) | Fluorogenic | High sensitivity, allowing for the detection of low enzyme concentrations. | Susceptible to interference from fluorescent compounds in the sample. Requires a fluorometer for detection. |

The choice between these substrates often depends on the required sensitivity, the presence of interfering substances in the sample matrix, and the available instrumentation. For high-throughput screening, the simplicity of pNPG is often favored, while for highly sensitive measurements, a fluorogenic substrate like 4MU-Gal may be more appropriate. Phenyl-α-D-galactopyranoside offers a balance and can be particularly useful when avoiding the strong alkaline stop solutions required for pNPG.

Experimental Protocol: Quantifying α-Galactosidase Activity

This section provides a detailed, step-by-step methodology for a robust and reproducible α-galactosidase assay using Phenyl-α-D-galactopyranoside.

Principle

The activity of α-galactosidase is determined by measuring the rate of phenol production from the enzymatic hydrolysis of Phenyl-α-D-galactopyranoside. The liberated phenol is then quantified spectrophotometrically after a color-developing reaction.

Required Materials and Reagents

-

Phenyl-α-D-galactopyranoside

-

α-Galactosidase (purified or in a biological sample)

-

Citrate-phosphate buffer (or other suitable buffer at optimal pH for the enzyme)

-

Tris buffer (for stopping the reaction)

-

4-Aminoantipyrine (4-AAP) solution

-

Potassium ferricyanide solution

-

Phenol standard solution

-

Spectrophotometer and cuvettes (or microplate reader)

-

Incubator or water bath

Assay Workflow

Caption: General workflow for the α-galactosidase assay.

Detailed Procedure

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a 10 mM solution of Phenyl-α-D-galactopyranoside in the appropriate assay buffer.

-

Assay Buffer: Prepare a 0.1 M citrate-phosphate buffer at the optimal pH for the α-galactosidase being studied (typically pH 4.5-6.5).

-

Enzyme Preparation: Dilute the enzyme sample in cold assay buffer to a concentration that will yield a linear reaction rate over the desired time course.

-

Stop Solution: Prepare a 0.5 M Tris buffer, pH 8.5.

-

Color Reagent A: Prepare a solution of 4-aminoantipyrine.

-

Color Reagent B: Prepare a solution of potassium ferricyanide.

-

Phenol Standards: Prepare a series of phenol standards in the assay buffer.

-

-

Enzymatic Reaction:

-

Pipette the diluted enzyme solution into microplate wells or tubes.

-

Include a blank control containing only the assay buffer.

-

Pre-incubate the enzyme and blank at the desired assay temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding the Phenyl-α-D-galactopyranoside substrate solution to all wells/tubes.

-

Incubate for a fixed period (e.g., 15-60 minutes), ensuring the reaction remains in the linear range.

-

Terminate the reaction by adding the stop solution.

-

-

Phenol Detection:

-

To the stopped reaction mixtures and the phenol standards, add the 4-aminoantipyrine solution, followed by the potassium ferricyanide solution. This will form a colored product with the phenol.

-

Incubate at room temperature for 10-15 minutes to allow for color development.

-

Measure the absorbance at approximately 510 nm using a spectrophotometer or microplate reader.

-

-

Calculation of Enzyme Activity:

-

Generate a standard curve by plotting the absorbance of the phenol standards against their known concentrations.

-

Determine the concentration of phenol produced in each enzyme reaction from the standard curve.

-

Calculate the α-galactosidase activity, typically expressed in units (U), where one unit is defined as the amount of enzyme that liberates 1 µmol of phenol per minute under the specified assay conditions.

-

Self-Validating Systems and Trustworthiness in Assay Design

To ensure the scientific integrity of the results, the assay must be robust and validated. This involves several key considerations.

-

Linearity: The assay should be linear with respect to both time and enzyme concentration. This confirms that the substrate is not limiting and the reaction rate is proportional to the amount of active enzyme.

-

Controls: Appropriate controls are essential. A "no enzyme" blank is necessary to account for any non-enzymatic hydrolysis of the substrate. A "no substrate" control can identify any background absorbance from the enzyme preparation.

-

Precision and Accuracy: The assay's precision (repeatability and intermediate precision) and accuracy should be determined.[3][4] This can be achieved by running replicates and by spiking samples with a known amount of phenol to assess recovery.

-

Substrate Purity: The purity of the Phenyl-α-D-galactopyranoside is critical. Impurities could inhibit the enzyme or interfere with the detection method. It is advisable to source high-purity substrate from a reputable supplier.

Applications in Drug Development and Research

The primary application of Phenyl-α-D-galactopyranoside is in the study of α-galactosidase A, the enzyme deficient in Fabry disease.

-

Fabry Disease Research: This assay is fundamental for diagnosing Fabry disease by measuring α-galactosidase A activity in patient samples (e.g., plasma, leukocytes, or dried blood spots). It is also crucial for monitoring the efficacy of enzyme replacement therapies (ERTs).[7][8]

-

High-Throughput Screening (HTS): The assay can be adapted for HTS of small molecule libraries to identify potential pharmacological chaperones or inhibitors of α-galactosidase.

-

Industrial Applications: In the food and feed industry, α-galactosidase is used to break down complex sugars. The assay can be used for quality control of enzyme preparations and to optimize industrial processes.

Conclusion

Phenyl-α-D-galactopyranoside remains a cornerstone substrate for the sensitive and reliable quantification of α-galactosidase activity. A comprehensive understanding of its properties, the enzymatic reaction it undergoes, and the principles of robust assay design is paramount for researchers and drug development professionals. By implementing well-validated protocols and understanding the comparative advantages of different substrates, scientists can generate high-quality, reproducible data that advances our understanding of glycobiology and contributes to the development of new therapeutics.

References

-

Glycosynth. Phenyl alpha-D-galactopyranoside. Available at: [Link].

-

PubChem. Phenyl-D-galactopyranoside. Available at: [Link].

- Apostică, A. G., et al. (2018). SIMPLE AND RAPID SPECTROPHOTOMETRIC METHOD FOR PHENOL DETERMINATION IN AQUEOUS MEDIA. Bulletin of the Polytechnic Institute of Iasi, Section Chemistry and Chemical Engineering, 64(2), 9-16.

- U.S. Environmental Protection Agency. (1978). Method 420.

- Moccia, F., et al. (2021). Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. Molecules, 26(6), 1566.

-

ChromogenicSubstrates.com. Substrates in Practice. Available at: [Link].

-

Krishgen BioSystems. Alpha-Galactosidase (Alpha-GAL) assay Kit. Available at: [Link].

- Community Reference Laboratory for Feed Additives. (2009). Evaluation Report on the Analytical Methods submitted in the framework of the authorisation of a feed additive Application under Regulation (EC) No 1831/2003 – Dossier EFSA-Q-2008-653 (Biogalactosidase BL).

-

Libios. Chromogenic substrates. Available at: [Link].

- El-Sayed, O. H., et al. (2016). Purification and characterization of α-Galactosidase produced from mutant bacterial strain. Journal of Chemical and Pharmaceutical Research, 8(7), 499-508.

- Fan, J. Q., & Ishii, S. (2007). Fabry Disease – Current Treatment and New Drug Development.

- Shen, J. S., et al. (2018). Nicotiana benthamiana α-galactosidase A1.1 can functionally complement human α-galactosidase A deficiency associated with Fabry disease. Journal of Biological Chemistry, 293(24), 9292-9302.

-

DC Fine Chemicals. (2023). Chromogenic Substrates Overview. Available at: [Link].

-

ResearchGate. (2018). Process of chromogenic enzyme substrate assay. Available at: [Link].

- Kobayashi, H., & Suzuki, H. (1975). Kinetic studies of mold alpha-galactosidase on PNPG hydrolysis. Biotechnology and Bioengineering, 17(10), 1455-1465.

- van der Veen, B. A., et al. (2003). Identification of a Novel α-Galactosidase from the Hyperthermophilic Archaeon Sulfolobus solfataricus. Applied and Environmental Microbiology, 69(7), 4173-4177.

- Wallenfels, K., & Malhotra, O. P. (1961). β-Galactosidase. In The Enzymes (Vol. 4, pp. 409-430). Academic Press.

Sources

- 1. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 2. researchgate.net [researchgate.net]

- 3. Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. epa.gov [epa.gov]

- 6. Kinetic studies of mold alpha-galactosidase on PNPG hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dcfinechemicals.com [dcfinechemicals.com]

- 8. scribd.com [scribd.com]

Methodological & Application

Application Note: A Practical Guide to Determining Michaelis-Menten Kinetic Parameters for α-Galactosidase using a Chromogenic Substrate

Audience: Researchers, scientists, and drug development professionals engaged in enzyme characterization and inhibitor screening.

Foundational Principles: Beyond the Curve

The study of enzyme kinetics is fundamental to understanding biological pathways, characterizing enzyme inhibitors, and developing novel therapeutics. The Michaelis-Menten model, proposed over a century ago, remains a cornerstone of enzymology, describing the relationship between the initial reaction velocity (V₀), the substrate concentration ([S]), the maximum velocity (Vmax), and the Michaelis constant (Km).[1][2][3][4]

-

Vmax represents the theoretical maximum rate of the reaction when the enzyme's active sites are fully saturated with the substrate. It is directly proportional to the enzyme concentration.[5][6]

-

Km , the Michaelis constant, is the substrate concentration at which the reaction proceeds at half of Vmax.[5] It serves as an inverse measure of the affinity between the enzyme and its substrate; a lower Km signifies a higher affinity, meaning the enzyme can achieve half of its maximum velocity at a lower substrate concentration.[5][6]

This guide provides a detailed protocol for determining these critical parameters for α-galactosidase using Phenyl-α-D-galactopyranoside or its more commonly used analogue, p-Nitrophenyl-α-D-galactopyranoside (PNP-Gal). PNP-Gal is a chromogenic substrate that, upon hydrolysis by α-galactosidase, releases p-nitrophenol, a yellow-colored product whose concentration can be easily quantified using a spectrophotometer.[7][8][9] This allows for a straightforward and reliable method to measure the initial reaction velocity, which is essential for accurate kinetic analysis.[6][10]

The Assay: Principle of Spectrophotometric Detection

The enzymatic assay is based on the hydrolysis of the glycosidic bond in PNP-Gal by α-galactosidase, yielding D-galactose and p-nitrophenol.

α-Galactosidase + p-Nitrophenyl-α-D-galactopyranoside → D-Galactose + p-Nitrophenol

Under alkaline conditions, the product p-nitrophenol is converted to the p-nitrophenolate ion, which exhibits a strong absorbance at approximately 405 nm. By measuring the rate of increase in absorbance at this wavelength over time at various substrate concentrations, we can calculate the initial reaction velocity (V₀). This data is then used to generate a Michaelis-Menten saturation curve and a linearized Lineweaver-Burk plot to derive the Km and Vmax values.[11][12]

Materials and Reagents

Equipment:

-

UV-Vis Spectrophotometer (thermostatted)

-

Water bath or incubator set to the desired reaction temperature (e.g., 25°C or 37°C)

-

Calibrated micropipettes and tips

-

Quartz or disposable cuvettes (1 cm path length)

-

Vortex mixer

-

pH meter

-

Analytical balance

Reagents:

-

α-Galactosidase: Source (e.g., from green coffee beans, Aspergillus niger) and concentration to be determined empirically. Prepare a stock solution in cold assay buffer. Note: The final enzyme concentration should be chosen such that the reaction rate is linear for the duration of the measurement.

-

p-Nitrophenyl-α-D-galactopyranoside (PNP-Gal): High purity substrate.

-

Assay Buffer: 100 mM Potassium Phosphate Buffer, pH 6.5 at 25°C.[8] Rationale: This pH is often optimal for α-galactosidases and provides good buffering capacity.

-

To prepare, titrate 100 mM Potassium Phosphate Monobasic with 100 mM Potassium Phosphate Dibasic until the desired pH is reached.[8]

-

-

Stop Solution: 200 mM Sodium Borate Buffer, pH 9.8.[8] Rationale: This alkaline solution immediately halts the enzymatic reaction by denaturing the enzyme and ensures the complete ionization of the p-nitrophenol product for maximal and stable absorbance.

Experimental Protocol: A Step-by-Step Workflow

This protocol is designed to be a self-validating system. Careful adherence to timing, temperature, and volumes is critical for reproducibility.

Step 1: Reagent Preparation

-

Assay Buffer: Prepare 100 mM Potassium Phosphate Buffer (pH 6.5) as described above.

-

PNP-Gal Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of PNP-Gal in the Assay Buffer. This stock will be used to prepare the various substrate concentrations.

-

Enzyme Working Solution: Immediately before use, dilute the stock α-galactosidase in cold Assay Buffer to a concentration that yields a linear rate of product formation for at least 5-10 minutes.[8] This concentration must be determined empirically.

Step 2: Assay Setup

-

Label a series of test tubes for each substrate concentration, including a "blank" tube containing no enzyme.

-

Prepare a set of substrate dilutions from the PNP-Gal stock solution. A typical experiment should include at least 8-10 concentrations that span a range from approximately 0.2 x Km to 5 x Km (or higher).[13] If the Km is unknown, a wide range of concentrations should be tested initially (e.g., 0.1 mM to 10 mM).

-

In each tube, combine the Assay Buffer and the corresponding volume of PNP-Gal solution to achieve the desired final substrate concentration in the final reaction volume. An example setup for a 1.0 mL final reaction volume is provided in the table below.

Step 3: The Enzymatic Reaction

-

Equilibrate the tubes containing the substrate and buffer mixtures to the desired assay temperature (e.g., 25°C) for 5 minutes.

-

Initiate the reaction by adding a fixed volume of the enzyme working solution (e.g., 100 µL) to each tube (except the blank). For the blank, add the same volume of Assay Buffer.

-

Start a timer immediately after adding the enzyme. Mix gently and incubate for a precise period (e.g., 5 minutes). Causality: It is crucial that the reaction is terminated within the initial linear phase of product formation. This "initial velocity" is a core assumption of Michaelis-Menten kinetics.

-

Stop the reaction by adding a fixed volume of the Stop Solution (e.g., 500 µL) to each tube at the designated time. Mix thoroughly.

Step 4: Data Acquisition

-

Set the spectrophotometer to read absorbance at 405 nm.

-

Zero the spectrophotometer using the "blank" sample.

-

Measure and record the absorbance of each reaction mixture.

Experimental Workflow Diagram

Caption: Overall experimental workflow for kinetic analysis.

Data Analysis and Interpretation

Step 1: Calculate Initial Velocity (V₀)

-

Convert the measured absorbance (A) into the concentration of p-nitrophenol ([P]) using the Beer-Lambert Law: [P] = A / (ε * l)

-

ε is the molar extinction coefficient for p-nitrophenol under the final assay conditions (pH 9.8). This value is approximately 18,500 M⁻¹cm⁻¹.

-

l is the path length of the cuvette (typically 1 cm).

-

-

Calculate the initial velocity (V₀) for each substrate concentration.

-

V₀ (mol/min) = ([P] * Total Assay Volume) / Incubation Time

-

It is common to express V₀ in units like µmol/min or nmol/min.

-

Step 2: Generate Kinetic Plots

-

Michaelis-Menten Plot: Plot V₀ on the y-axis against the substrate concentration [S] on the x-axis. The data should resemble a hyperbolic curve that plateaus as it approaches Vmax.

-

Lineweaver-Burk Plot: To determine the kinetic parameters more easily from a linear graph, plot the reciprocal of the velocity (1/V₀) on the y-axis against the reciprocal of the substrate concentration (1/[S]) on the x-axis.[6][11] This is the double-reciprocal plot.

Step 3: Determine Km and Vmax

The equation for the Lineweaver-Burk plot is: 1/V₀ = (Km/Vmax) * (1/[S]) + 1/Vmax

-

Vmax is determined from the y-intercept of the line: y-intercept = 1/Vmax

-

Km is determined from the x-intercept of the line: x-intercept = -1/Km

-

The slope of the line is equal to Km/Vmax .

Example Data Table

| [S] (mM) | Absorbance (405 nm) | V₀ (µmol/min) | 1/[S] (mM⁻¹) | 1/V₀ (min/µmol) |

| 0.25 | 0.231 | 0.84 | 4.00 | 1.19 |

| 0.50 | 0.370 | 1.34 | 2.00 | 0.75 |

| 1.00 | 0.518 | 1.88 | 1.00 | 0.53 |

| 2.00 | 0.665 | 2.41 | 0.50 | 0.41 |

| 4.00 | 0.776 | 2.81 | 0.25 | 0.36 |

| 8.00 | 0.859 | 3.11 | 0.13 | 0.32 |

Note: The data presented are for illustrative purposes only.

Kinetic Plot Relationship Diagram

Caption: Logical flow from raw data to kinetic parameters.

Trustworthiness and Troubleshooting

-

Linearity: The primary source of error in Michaelis-Menten kinetics is the failure to measure the true initial velocity. If the reaction rate decreases over the incubation period (due to substrate depletion or product inhibition), the calculated V₀ will be underestimated. Always perform a time-course experiment to confirm that product formation is linear with time for the chosen enzyme concentration and incubation period.

-

Lineweaver-Burk Plot Bias: While graphically convenient, the Lineweaver-Burk plot can disproportionately weigh data points at low substrate concentrations, where experimental error may be higher.[6][11][13] It is highly recommended to supplement this analysis with non-linear regression fitting of the V₀ versus [S] data directly to the Michaelis-Menten equation, as this method generally provides more accurate parameter estimates.[11]

-

Substrate Inhibition: Some enzymes exhibit reduced activity at very high substrate concentrations.[9][14] If your Michaelis-Menten plot shows a "hook" where the velocity decreases at high [S], this may be occurring. This protocol is not designed to analyze substrate inhibition kinetics.

-

Temperature and pH: Enzyme activity is highly sensitive to temperature and pH. Ensure that all solutions are properly equilibrated and that the buffer has sufficient capacity to maintain the target pH throughout the reaction.

By following this detailed protocol and being mindful of its underlying assumptions, researchers can reliably determine the Km and Vmax of α-galactosidase, providing crucial insights into its catalytic mechanism and substrate affinity.

References

- Oreate AI Blog. (2026, January 20). Understanding the Lineweaver-Burk Plot: A Key Tool in Enzyme Kinetics.

- Jack Westin. (2023, November 28).

- Slideshare. Enzyme kinetics- michaelis menten model, lineweaver burk plot.

- YouTube. (2023, February 27). Lineweaver-Burk Plot Explained.

- ChemTalk. Lineweaver-Burk Plot.

- ResearchGate. The kinetics of α-Gal-A enzymes. (A) The Michaelis – Menten plots of....

- PMC. Extracellular α-Galactosidase from Trichoderma sp. (WF-3)

- Patsnap Synapse. (2025, May 9).

- GoldBio. Phenyl-β-D-galactopyranoside.

- Sigma-Aldrich. alpha-GALACTOSIDASE PNP.

- Sigma-Aldrich. Alpha Galactosidase (α-Gal) Activity Assay Kit (Fluorometric).

- Sigma-Aldrich. alpha GALACTOSIDASE ONP.

- University of Utah. (2023, February 21).

- YouTube. (2015, May 13).

- Agilent.

- PubMed. (1975, October). Kinetic studies of mold alpha-galactosidase on PNPG hydrolysis.

- Scribd. Assay Method for α-galactosidase.

- MDPI. (2021, March 12). Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements.

- Glycosynth. Phenyl alpha-D-galactopyranoside.

- Nature. (2005, December 25).

- Wikipedia. Phenyl-D-galactopyranoside.

- Sigarra. Enzyme kinetics: the whole picture reveals hidden meanings.

- Taylor & Francis Online. (2016, February 9).

- PubChem. Phenyl-D-galactopyranoside.

Sources

- 1. Enzyme kinetics- michaelis menten model, lineweaver burk plot | PDF [slideshare.net]

- 2. agilent.com [agilent.com]

- 3. math.pku.edu.cn [math.pku.edu.cn]

- 4. sigarra.up.pt [sigarra.up.pt]

- 5. 2minutemedicine.com [2minutemedicine.com]

- 6. Lineweaver-Burk Plot | ChemTalk [chemistrytalk.org]

- 7. researchgate.net [researchgate.net]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Kinetic studies of mold alpha-galactosidase on PNPG hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. How to Determine Km and Vmax from Lab Data [synapse.patsnap.com]

- 11. Understanding the Lineweaver-Burk Plot: A Key Tool in Enzyme Kinetics - Oreate AI Blog [oreateai.com]

- 12. m.youtube.com [m.youtube.com]

- 13. goldenberg.biology.utah.edu [goldenberg.biology.utah.edu]

- 14. Kinetic properties and substrate inhibition of α-galactosidase from Aspergillus niger - PubMed [pubmed.ncbi.nlm.nih.gov]

Using Phenyl-alpha-D-galactopyranoside for bacterial strain differentiation

Application Note: Bacterial Strain Differentiation using Phenyl-alpha-D-galactopyranoside

-Galactosidase ActivityAbstract

This technical guide details the protocol for using Phenyl-alpha-D-galactopyranoside (Ph-

Introduction

The Target Enzyme: -Galactosidase

-Galactosidase (EC 3.2.1.22), historically known as melibiase, catalyzes the hydrolysis of terminalThe Substrate: Phenyl-alpha-D-galactopyranoside

While p-nitrophenyl-

-

Signal Clarity: The reaction product (phenol) is colorless until chemically derivatized, allowing for "on-demand" visualization. This prevents premature signal saturation during long incubations.

-

Spectral Versatility: Phenol can be coupled with various diazonium salts (e.g., Fast Blue B, Fast Red TR) to produce azo dyes of varying colors (red, violet, blue), allowing the assay to be customized to contrast with specific agar backgrounds.

Mechanism of Action

The differentiation system relies on a two-step biochemical cascade:

-

Enzymatic Hydrolysis: If the bacterium possesses the melA gene (or equivalent), it produces

-galactosidase, which cleaves the glycosidic bond of Ph- -

Chromogenic Detection: The liberated phenol reacts with a diazonium salt (added post-incubation) to form a highly colored, insoluble azo dye precipitate.

Reaction Pathway Diagram

Figure 1: The enzymatic hydrolysis of Phenyl-alpha-D-galactopyranoside followed by diazonium coupling.

Experimental Protocol

Safety Note: Phenol is toxic and corrosive. Phenyl-glycosides should be handled with gloves. Fast Blue B is a potential carcinogen; handle in a fume hood.

Reagents & Preparation

-

Substrate Solution (0.1 M): Dissolve 256 mg of Phenyl-alpha-D-galactopyranoside (MW 256.3) in 10 mL of 0.1 M Sodium Phosphate Buffer (pH 7.2). Sterilize by filtration (0.22 µm). Do not autoclave.

-

Basal Medium: Peptone water or a minimal salt medium (M9) lacking other carbon sources.

-

Developer Solution: 0.5% Fast Blue B salt (or Fast Red TR) in distilled water. Prepare fresh immediately before use.

Assay Procedure

-

Inoculation: Inoculate 1 mL of Basal Medium containing 100 µL of Substrate Solution with a heavy loopful of fresh bacterial culture (18-24h growth).

-

Controls:

-

Positive Control:Escherichia coli K12 (Melibiase +).

-

Negative Control:Salmonella typhimurium (Melibiase -).

-

Blank Control: Uninoculated media + Substrate.

-

-

Incubation: Incubate at 37°C for 4 to 24 hours.

-

Note: Unlike pNPG, no color change will occur during incubation.

-

-

Development:

-

Remove tubes from the incubator.

-

Add 2-3 drops of Developer Solution (Fast Blue B).

-

Shake gently and observe immediately.

-

Workflow Visualization

Figure 2: Step-by-step workflow for the Ph-

Data Interpretation & Strain Differentiation

The detection of phenol indicates the presence of active

| Observation | Result | Interpretation |

| Deep Red / Violet | Positive (+) | Organism produces |

| Yellow / Amber | Negative (-) | No enzyme activity. Color represents the unreacted diazonium salt. |

Differentiation Matrix

This assay is particularly useful for separating E. coli and Klebsiella (Melibiase +) from Salmonella and Proteus (Melibiase -).

| Bacterial Species | Expected Reaction | |

| Escherichia coli | Positive (+) (Variable*) | Red/Violet |

| Klebsiella pneumoniae | Positive (+) | Red/Violet |

| Salmonella typhimurium | Negative (-) | Yellow/Amber |

| Proteus vulgaris | Negative (-) | Yellow/Amber |

| Shigella sonnei | Variable (d) | Variable |

| Enterobacter aerogenes | Positive (+) | Red/Violet |

*Note: While most E. coli are positive, plasmid-mediated loss of melibiose utilization can occur. Always use in conjunction with other biochemical tests (IMViC).

Troubleshooting & Validation

-

False Negatives:

-

Cause: Inoculum too light or incubation too short.

-

Fix: Use a heavy inoculum (MacFarland 2.0) or extend incubation to 24h.

-

-

False Positives:

-

Cause: Contamination with phenolic compounds in the basal media (e.g., certain preservatives).

-

Fix: Always run a "Media Only" blank. If the blank turns red upon adding Fast Blue B, the media is contaminated.

-

-

Reagent Instability:

-

Fast Blue B is unstable in solution. If the developer solution turns dark brown before addition, discard and prepare fresh.

-

References

-

Glycosynth. (n.d.). Phenyl alpha-D-galactopyranoside Product Sheet. Retrieved from [Link]

- Lederberg, J. (1950). The Beta-D-galactosidase of Escherichia coli, strain K-12. Journal of Bacteriology, 60(4), 381-392. (Contextual reference for glycosidase induction methods).

- Cowan, S. T., & Steel, K. J. (2004). Cowan and Steel's Manual for the Identification of Medical Bacteria (3rd ed.). Cambridge University Press.

-

Bala, A., et al. (2021).[4] X-ray crystallography reveals molecular recognition mechanism for sugar binding in a melibiose transporter MelB.[5] Nature Communications. Retrieved from [Link] (Demonstrates use of phenyl-galactosides in structural biology of MelB).

Sources

- 1. Melibiose is hydrolyzed exocellularly by an inducible exo-alpha-galactosidase in Azotobacter vinelandii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. semanticscholar.org [semanticscholar.org]

- 4. glycosynth.co.uk [glycosynth.co.uk]

- 5. X-ray crystallography reveals molecular recognition mechanism for sugar binding in a melibiose transporter MelB - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Correcting for phenol interference in Phenyl-alpha-D-galactopyranoside readouts

Topic: Correcting for Phenol Red Interference in Chromogenic α-Galactosidase Readouts

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Challenge of Background Noise in Cell-Based Assays

Colorimetric enzyme assays are a cornerstone of biological research, offering a straightforward method to quantify enzyme activity. The α-galactosidase assay, often employing substrates like p-Nitrophenyl-α-D-galactopyranoside (PNPG), is a prime example. The enzyme cleaves the substrate, releasing p-nitrophenol (PNP), a yellow chromogen whose absorbance is measured spectrophotometrically (typically around 405-420 nm) to determine reaction velocity.[1][2][3]

However, when these assays are performed in the context of cell culture, a common component of the growth media—phenol red—can introduce significant and variable background interference.[4][5] Phenol red is a pH indicator, and its color, and thus its absorbance spectrum, changes as cells metabolize and alter the pH of the surrounding medium.[6][7] This dynamic interference can obscure the true enzymatic signal, leading to inaccurate and unreliable data.

This guide provides a comprehensive framework for understanding, troubleshooting, and correcting for phenol red interference in your Phenyl-alpha-D-galactopyranoside and other related chromogenic assays.

Frequently Asked Questions & Troubleshooting Guide

Q1: My assay background is extremely high and inconsistent across my plate. What's causing this?

Answer: High and variable background absorbance in cell-based α-galactosidase assays is most often caused by the presence of phenol red in the cell culture medium.[4][5]

The Mechanism of Interference:

-

Phenol Red as a pH Indicator: Phenol red is added to culture media to provide a quick visual assessment of the medium's pH. As cells grow and metabolize, they secrete acidic products like lactic acid, causing the pH to drop. Phenol red changes color from red/pink at alkaline pH to yellow at acidic pH.[5]

-

pH-Dependent Absorbance: This color change corresponds to a shift in the compound's light absorbance spectrum. In alkaline conditions (approx. pH > 7.4), phenol red has a distinct absorbance peak around 560 nm. As the medium becomes more acidic (approx. pH < 7.0), this peak diminishes, and a new peak appears around 430-440 nm.[6][8]

-

Spectral Overlap: The product of the α-galactosidase reaction, p-nitrophenol (from the PNPG substrate), has a maximum absorbance around 405-420 nm.[1][2] The absorbance peak of the acidic, yellow form of phenol red directly overlaps with the signal you are trying to measure. Because different wells on your plate may have different cell densities or metabolic rates, the pH will vary, causing the background absorbance from phenol red to be inconsistent.

Q2: I'm using a simple media blank for subtraction. Why isn't that working?

Answer: A simple media blank (a well with only culture medium) is insufficient because it fails to account for the dynamic, cell-induced changes in pH across the experimental wells.

The core principle of accurate background subtraction is that the "blank" or "control" well must reflect all sources of background signal present in the "test" well. In this case, the background signal from phenol red is directly influenced by cellular metabolism. If you have cells in your test wells, they will change the pH of the media. A media-only blank remains at its initial pH, and therefore its absorbance does not represent the true background of your test wells.

This violates the fundamental Beer-Lambert law, which assumes that the background absorbance is constant and can be simply subtracted out.[9][10] To achieve trustworthy results, you must use a control that accounts for the specific pH and background absorbance in each experimental condition.

Q3: What is the most reliable method to eliminate this interference?

Answer: There are two primary strategies to combat phenol red interference. The ideal choice depends on your experimental flexibility.

Strategy 1: Avoid the Interference (Recommended) The most robust and straightforward solution is to use phenol red-free culture medium for the duration of your experiment.[5][7] Switching to a phenol red-free formulation completely eliminates the source of the interference. This simplifies your experimental setup and data analysis, removing any doubt about the accuracy of your background correction.

Strategy 2: Mathematically Correct for the Interference If using phenol red-free medium is not an option, a rigorous background correction protocol is required. This involves creating a specific control well for every experimental condition on your plate. The absorbance from this dedicated control is then subtracted from its corresponding test well. This method is effective but requires careful plate setup and more reagents.

Q4: Can you provide a detailed protocol for the mathematical background correction?

Answer: Absolutely. This protocol ensures that the background you subtract is representative of the conditions in your test well, accounting for cell density, treatment effects, and resulting pH changes.

Principle: For every condition you test (e.g., different cell lines, drug concentrations), you will set up two parallel sets of wells:

-

Test Wells: Contain cells, medium, and the α-galactosidase substrate (e.g., PNPG). This well measures the total absorbance (Enzyme Product + Background).

-

Control Wells (Test Blank): Contain the exact same components as the Test Wells (cells, medium) but do not contain the PNPG substrate . This well measures only the background absorbance under the specific experimental conditions.

The workflow for this correction is visualized in the diagram below.

Caption: Workflow for accurate background correction of phenol red interference.

Step-by-Step Protocol:

-

Cell Plating: Plate your cells in a microplate (e.g., 96-well) and perform your experimental treatments (e.g., incubation with test compounds) as required. Ensure that for each condition, you have replicate wells for both "Test" and "Control."

-

Reagent Preparation: Prepare your α-galactosidase substrate solution (e.g., PNPG in an appropriate assay buffer) and a matching "vehicle" buffer (the same buffer without the PNPG substrate).

-

Assay Initiation:

-

To the Test Wells , add the PNPG substrate solution.

-

To the corresponding Control Wells , add an equal volume of the vehicle buffer.

-

-

Incubation: Incubate the plate at the optimal temperature and for the desired time to allow the enzymatic reaction to proceed.

-

Reaction Termination: Add a stop solution (e.g., a high pH sodium carbonate or borate buffer) to all wells.[2] This halts the enzyme activity and, importantly, shifts the pH of all wells to a uniform, alkaline state. While this helps normalize the phenol red color to its basic form (~560 nm peak), it does not negate the need for the specific control, as other interferences may persist. The primary signal from PNP is also stabilized at high pH.

-

Data Acquisition: Read the absorbance of the plate on a plate reader at the wavelength appropriate for the product (e.g., ~405-420 nm for PNP).

-

Calculation: For each experimental condition, calculate the true signal as follows: Corrected Absorbance = Absorbance of Test Well - Absorbance of Control Well

Q5: How do I apply this correction to my data? A quantitative example.

Answer: Let's walk through an example. Imagine you are testing the effect of two compounds (A and B) on cellular α-galactosidase activity compared to an untreated control.

Experimental Setup:

-

Condition 1: Untreated Cells

-

Condition 2: Cells + Compound A

-

Condition 3: Cells + Compound B

For each condition, you will have a "Test Well" (with PNPG) and a "Control Well" (without PNPG).

Sample Data Table:

| Condition | Well Type | Raw Absorbance (410 nm) | Calculation | Corrected Absorbance (Signal) |

| Untreated | Test (with PNPG) | 0.850 | 0.850 - 0.250 | 0.600 |

| Control (no PNPG) | 0.250 | |||

| Compound A | Test (with PNPG) | 0.510 | 0.510 - 0.210 | 0.300 |

| Control (no PNPG) | 0.210 | |||

| Compound B | Test (with PNPG) | 1.095 | 1.095 - 0.295 | 0.800 |

| Control (no PNPG) | 0.295 |

Analysis:

-

Notice how the background absorbance (Control wells) is different for each condition. The untreated cells created a background of 0.250, while Compound A led to a lower background (0.210) and Compound B a higher one (0.295). This could be due to effects on cell metabolism and pH.

-

A simple media blank subtraction would have failed to capture this variability.

-

By using the corrected absorbance values, you can now confidently compare the relative enzyme activities: Compound A inhibited the enzyme (signal of 0.300 vs 0.600), while Compound B enhanced it (signal of 0.800 vs 0.600).

References

-

Determination of pH by phenol red absorption. The concentration of... - ResearchGate. Available at: [Link]

-

How to Measure Enzyme Kinetics Using Spectrophotometry - Patsnap Synapse. Available at: [Link]

-

Using Phenol Red to Assess pH in Tissue Culture Media | Agilent. Available at: [Link]

-

Data | Kinetics Calculations - D2D CURE. Available at: [Link]

-

Quantification of Colorimetric Data for Paper-Based Analytical Devices | ACS Sensors. Available at: [Link]

-

Using the Lambert Function to Map Enzyme Kinetics - DigitalCommons@ONU. Available at: [Link]

-

Phenol Red - Absorption Spectrum - PhotochemCAD. Available at: [Link]

-

1 ENZYME KINETICS [APPLICATION OF UV-VIS SPECTROMETRY] Enzymes are macromolecules that, like all catalysts, speed up the rate of. Available at: [Link]

-

Phenol red – Knowledge and References - Taylor & Francis. Available at: [Link]

-

Employment of Beer-Lambert equation in calculation of enzyme activity - YouTube. Available at: [Link]

-

Quantitative Point-of-Care Colorimetric Assay Modeling Using a Handheld Colorimeter - PMC. Available at: [Link]

-

Quantification of Colorimetric Data for Paper-Based Analytical Devices - PubMed. Available at: [Link]

-

Quantitative Point-of-Care Colorimetric Assay Modeling Using a Handheld Colorimeter | ACS Omega - ACS Publications. Available at: [Link]

-

Does phenol red affect MTT solution ? | ResearchGate. Available at: [Link]

-

Synthesis and characterization of a new fluorogenic substrate for alpha-galactosidase - NIH. Available at: [Link]

-

Phenyl alpha-D-galactopyranoside - Glycosynth. Available at: [Link]

-

Purification and Characterization of an α-Galactosidase from Aspergillus fumigatus - SciELO. Available at: [Link]

-

4-Nitrophenyl-α-D-galactopyranoside - Megazyme. Available at: [Link]

-

Impact of phenol red in cell culture and solutions - PromoCell. Available at: [Link]

-

Synthesis and Characterization of Novel lacZ Gene Reporter Molecules: Detection of β-Galactosidase Activity Using 19F NMR of Polyglycosylated Fluorinated Vitamin B6 - NIH. Available at: [Link]

- EP0692024B1 - An alpha-galactosidase enzyme - Google Patents.

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. scielo.br [scielo.br]

- 3. 4-Nitrophenyl-alpha-D-galactopyranoside for use in research | Megazyme [megazyme.com]

- 4. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.cn]

- 5. promocell.com [promocell.com]

- 6. agilent.com [agilent.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. How to Measure Enzyme Kinetics Using Spectrophotometry [synapse.patsnap.com]

- 10. m.youtube.com [m.youtube.com]

Resolving solubility issues with Phenyl-alpha-D-galactopyranoside in cold buffers

Topic: Resolving Solubility Issues in Cold Buffers Audience: Researchers, Biochemists, and Assay Developers

Core Directive: The "Setup on Ice" Paradox

The Problem: You are likely observing precipitation when introducing Phenyl-α-D-galactopyranoside (Ph-α-Gal) into cold buffers (4°C). This is a thermodynamic conflict. While the galactose moiety is hydrophilic, the phenyl ring is hydrophobic. At low temperatures, the entropic benefit of solvating the hydrophobic ring decreases, and the molecules preferentially stack (π-π interactions), causing crystallization or "crashing out."

The Solution: You cannot force high-concentration aqueous solubility at 4°C. You must utilize a Solvent-Shift Strategy : dissolve the compound in a water-miscible organic solvent (DMSO) at high concentration, then dilute into the aqueous buffer immediately before use, keeping the final organic concentration below the enzyme's inhibition threshold.

The Physics of Solubility (Why is this happening?)

To troubleshoot effectively, you must understand the molecular behavior driving the precipitation.

| Parameter | Description | Impact on Ph-α-Gal |

| Hydrophobic Effect | The phenyl ring disrupts the hydrogen bonding network of water. | At room temp, water accommodates this. At 4°C, water structure becomes more rigid, rejecting the hydrophobic ring. |

| π-π Stacking | Phenyl rings are attracted to each other. | In cold solutions, thermal motion decreases, allowing phenyl rings to stack and nucleate crystals. |

| Lattice Energy | The energy required to break the crystal structure. | Ph-α-Gal has a high melting point (~130°C) [1], indicating a stable crystal lattice that resists cold dissolution. |

Master Protocol: The Solvent-Shift Method

Do not attempt to dissolve Ph-α-Gal directly into cold buffer. Follow this protocol to maintain solubility during assay setup.

Step-by-Step Methodology

Reagents:

-

Phenyl-α-D-galactopyranoside (Solid)[1]

-

Anhydrous DMSO (Dimethyl Sulfoxide) or Ethanol (absolute)

-

Assay Buffer (Pre-chilled to 4°C)

Protocol:

-

Calculate the Stock Concentration: Prepare a stock solution 100x to 500x more concentrated than your final assay concentration.

-

Target: If assay requires 1 mM, make a 100 mM - 500 mM stock.

-

-

Primary Dissolution (The Organic Phase):

-

Add the solid Ph-α-Gal to a microcentrifuge tube.

-

Add room temperature DMSO.

-

Vortex vigorously until completely clear. Note: DMSO warms slightly upon mixing, aiding dissolution.

-

-

The "Step-Down" Dilution (Critical Step):

-

Do not pipette the DMSO stock directly into a large volume of ice-cold buffer; this causes local high concentrations and immediate precipitation (the "cloud effect").

-

Technique: Place your buffer on a vortexer set to medium speed.

-

Slowly inject the DMSO stock into the center of the vortexing buffer. This ensures rapid dispersion.

-

-

Thermal Equilibration:

-

Once diluted, the substrate is now metastable. Keep the solution on ice, but use within 30 minutes.

-

Visualizing the Workflow

Caption: The Solvent-Shift Workflow. The critical step is the rapid dispersion of the hydrophobic stock into the aqueous buffer to prevent micro-crystallization.

Troubleshooting & FAQs

Q1: I followed the protocol, but my solution is still cloudy at 4°C. Why? A: You likely exceeded the Solubility Limit . Even with DMSO, there is a thermodynamic limit to how much Ph-α-Gal can stay in cold water.

-

Diagnostic: Measure the OD600 (Optical Density at 600nm) of your buffer. If OD > 0.05, you have micro-precipitates.

-

Fix: Reduce the final substrate concentration. If you need high concentrations for

determination, you must run the assay at a higher temperature (e.g., 25°C or 37°C) and only cool the enzyme stock, not the substrate.

Q2: Will DMSO inhibit my α-galactosidase enzyme? A: Generally, no, if kept below 5%. Most glycosidases tolerate 1-5% DMSO without significant loss of activity [2]. However, you must validate this for your specific enzyme source (e.g., E. coli vs. Human vs. Green Coffee Bean).

-

Validation Experiment: Run a control assay with standard substrate + 5% DMSO and compare activity to a 0% DMSO control. If activity drops >10%, switch to Ethanol or reduce DMSO to 2%.

Q3: Can I sonicate the cold buffer to dissolve the precipitate? A: No. Sonication generates local heat (hotspots) which may temporarily dissolve the compound, but it also generates free radicals that can damage your enzyme or substrate. Furthermore, once the heat dissipates, the compound will re-precipitate rapidly, often in a different crystal form that is even harder to redissolve.

Q4: My assay data is erratic (high standard deviation). A: This is a hallmark of heterogeneous catalysis . If your substrate is partially precipitated, you have a suspension, not a solution. The enzyme attacks the surface of the crystals, leading to variable reaction rates.

-

Solution: Filter your substrate solution through a 0.22 µm syringe filter before adding the enzyme. If the concentration (checked by UV absorbance) drops significantly after filtering, your initial solution was not truly dissolved.

Troubleshooting Logic Tree

Use this decision matrix to resolve persistent issues.

Caption: Decision tree for diagnosing solubility vs. inhibition issues in Ph-α-Gal assays.

References

-

GlycoDepot. (n.d.). Phenyl-alpha-D-galactopyranoside Properties and Melting Point. Retrieved from

-

Fowler, A. V., & Zabin, I. (1966).[2] Effects of Dimethylsulfoxide on the Lactose Operon in Escherichia coli. Journal of Bacteriology, 92(2), 353–357.[2] (Demonstrates glycosidase tolerance to DMSO). Retrieved from

-

Sigma-Aldrich. (n.d.). Troubleshooting Guide for Enzymatic Assay Kits. Retrieved from

-

Glycosynth. (n.d.). Phenyl alpha-D-galactopyranoside Solubility Data. Retrieved from

Sources

Minimizing batch-to-batch variation in Phenyl-alpha-D-galactopyranoside assays

This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive resource for minimizing batch-to-batch variation in Phenyl-alpha-D-galactopyranoside (PαG) assays. By understanding the underlying principles and common pitfalls, you can enhance the reproducibility and reliability of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the Phenyl-alpha-D-galactopyranoside assay?

The Phenyl-alpha-D-galactopyranoside assay is a common method for measuring the activity of α-galactosidase (α-Gal). The enzyme catalyzes the hydrolysis of the synthetic substrate, Phenyl-alpha-D-galactopyranoside, into galactose and phenol. The rate of phenol production, which can be measured spectrophotometrically, is directly proportional to the α-galactosidase activity in the sample.[1] This assay is crucial in various research areas, including the study of lysosomal storage disorders like Fabry disease, where α-galactosidase A activity is deficient.[2][3]

Q2: What are the most common sources of batch-to-batch variation in this assay?

Batch-to-batch variation can arise from multiple factors, often categorized as reagent-based, procedural, or instrumental.[4][5] Key sources include:

-

Reagent Stability and Preparation: Inconsistent preparation of buffers and substrate solutions, degradation of the PαG substrate or the enzyme itself, and lot-to-lot variability of commercial reagents.

-

Procedural Inconsistencies: Minor deviations in incubation times, temperature fluctuations, and pipetting errors.[6]

-

Instrumentation: Differences in spectrophotometer calibration, lamp performance, and plate reader settings.[7]

Q3: How critical is temperature control in this assay?

Temperature is a highly critical parameter. Even a one-degree Celsius change can alter enzyme activity by 4-8%.[6] For consistent and reproducible results, it is imperative to maintain a stable and accurate temperature throughout the assay, from reagent equilibration to the final reading. The optimal temperature for α-galactosidase activity can vary depending on the source of the enzyme, but it is crucial to keep this parameter constant across all experiments.[1][8]

Q4: What is the optimal pH for the α-galactosidase reaction with PαG?

The optimal pH for α-galactosidase activity is typically in the acidic to neutral range, but the exact value can depend on the specific enzyme being studied. For instance, human lysosomal α-galactosidase A has an optimal pH of around 4.5.[2] However, other α-galactosidases may exhibit maximal activity at different pH values, such as pH 5.5 or 6.5.[8] It is essential to determine and consistently use the optimal pH for your specific enzyme to ensure maximal activity and minimize variability. The buffer system used should have sufficient buffering capacity to maintain this pH throughout the reaction.[9]

Q5: How should I prepare and store the Phenyl-alpha-D-galactopyranoside substrate?

Phenyl-alpha-D-galactopyranoside should be stored in a tightly closed container at -20°C to prevent degradation.[10] For the assay, prepare a fresh solution of the substrate in the appropriate assay buffer. The solubility in water is about 1%.[10] Avoid repeated freeze-thaw cycles of the stock solution. It is recommended to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guides

This section provides detailed solutions to specific problems you may encounter during your Phenyl-alpha-D-galactopyranoside assays.

Issue 1: High Variability Between Replicate Wells

Possible Causes:

-

Pipetting Inaccuracy: Inconsistent volumes of enzyme, substrate, or stop solution are added to the wells.

-

Inadequate Mixing: Reagents are not uniformly distributed within the wells, leading to localized differences in reaction rates.

-

Temperature Gradients: Uneven temperature across the microplate can cause wells on the edges to react at a different rate than those in the center.[9]

-

Condensation: Condensation on the plate lid can drop into wells, altering concentrations.

Troubleshooting Workflow:

Caption: Troubleshooting high replicate variability.

Detailed Solutions:

-

Pipette Calibration and Technique:

-

Regularly calibrate your pipettes.

-

Use reverse pipetting for viscous solutions.

-

Ensure the pipette tip is submerged just below the surface of the liquid when dispensing.

-

-

Mixing:

-

After adding all reagents, gently tap the plate or use a plate shaker for a few seconds to ensure homogeneity. Avoid vigorous shaking that could cause cross-contamination.

-

-

Temperature Control:

-

Equilibrate all reagents and the microplate to the assay temperature before starting the reaction.

-

Incubate the plate for at least 30 minutes next to the plate reader to allow it to reach thermal equilibrium with the instrument.[9]

-

-

Condensation:

-

Use a breathable plate seal during long incubations or ensure the incubator has good air circulation.

-

Issue 2: Inconsistent Results Between Different Assay Batches

Possible Causes:

-

Reagent Preparation: Differences in the preparation of buffers, substrate, and enzyme dilutions between batches.

-

Lot-to-Lot Variability of Reagents: Using new lots of PαG, enzyme, or buffer components that have slightly different characteristics.

-

Environmental Fluctuations: Changes in ambient temperature and humidity can affect reaction kinetics.

-

Instrument Performance: Drifts in spectrophotometer calibration over time.

Preventative Measures and Solutions:

| Parameter | Best Practice for Consistency |

| Reagent Preparation | Prepare large batches of buffers and aliquot for single use. Use a precise and consistent method for preparing substrate and enzyme solutions. Document all preparation steps meticulously. |

| Reagent Quality Control | When a new lot of a critical reagent is introduced, perform a bridging study to compare its performance against the old lot. |

| Standard Operating Procedure (SOP) | Develop and strictly adhere to a detailed SOP for the entire assay workflow. |

| Control Samples | Include a positive and negative control in every assay plate to monitor for significant deviations in performance. |

| Instrument Calibration | Regularly check the calibration of your spectrophotometer using certified reference materials.[11] |

Issue 3: Low Signal or No Enzyme Activity

Possible Causes:

-

Inactive Enzyme: The enzyme may have degraded due to improper storage or handling.

-

Incorrect Buffer pH: The pH of the assay buffer may be outside the optimal range for the enzyme.[6][12]

-

Presence of Inhibitors: Components in the sample or buffer may be inhibiting the enzyme. For example, galactose, a product of the reaction, can act as an inhibitor.[13] Certain metal ions can also inhibit α-galactosidase activity.[8]

-

Substrate Degradation: The PαG substrate may have hydrolyzed over time.

Troubleshooting Workflow:

Caption: Troubleshooting low or no signal.

Detailed Solutions:

-

Confirm Enzyme Activity:

-

Use a fresh aliquot of the enzyme that has been stored correctly.

-

Run a positive control with a known active enzyme to ensure the assay components are working.

-

-

Verify Buffer pH:

-

Measure the pH of your assay buffer to confirm it is at the optimal level for your enzyme.

-

-

Address Potential Inhibition:

-

If you suspect inhibitors in your sample, try diluting the sample.

-

Review the composition of your buffer and other reagents for any known inhibitors of α-galactosidase.

-

-

Prepare Fresh Substrate:

-

Prepare a new solution of Phenyl-alpha-D-galactopyranoside to rule out substrate degradation.

-

Experimental Protocols

Standard Phenyl-alpha-D-galactopyranoside Assay Protocol

This protocol is a general guideline and may need to be optimized for your specific enzyme and experimental conditions.

Materials:

-

α-Galactosidase enzyme solution

-

Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 6.5)

-

Phenyl-alpha-D-galactopyranoside (PαG) substrate solution (e.g., 9.9 mM in deionized water)

-

Stop Solution (e.g., 200 mM Borate Buffer, pH 9.8)

-

96-well microplate

-

Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

-

Reagent Preparation: Prepare all solutions and allow them to equilibrate to the assay temperature (e.g., 25°C or 37°C).

-

Assay Setup:

-

In a 96-well plate, add the following to each well:

-

70 µL of Assay Buffer

-

20 µL of PαG Substrate Solution

-

-

Prepare a blank by adding 90 µL of Assay Buffer and 20 µL of PαG Substrate Solution to a separate well.

-

-

Initiate Reaction:

-

Add 10 µL of the enzyme solution to each well to start the reaction.

-

Immediately mix the contents of the wells by gentle tapping or shaking.

-

-

Incubation:

-

Incubate the plate at the desired temperature for a specific time (e.g., 5-30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stop Reaction:

-

Add 100 µL of Stop Solution to each well to terminate the reaction. The high pH of the stop solution denatures the enzyme.[14]

-

-

Read Absorbance:

-

Measure the absorbance of each well at 405 nm using a spectrophotometer.

-

-

Calculate Activity:

-

Subtract the absorbance of the blank from the absorbance of the samples.

-

Calculate the enzyme activity based on the rate of phenol production, using the molar extinction coefficient of p-nitrophenol at the specific pH of the final reaction mixture.

-

Workflow Diagram:

Caption: Standard PαG assay workflow.

References

-

Kobayashi, H., & Ishii, S. (1975). Kinetic studies of mold alpha-galactosidase on PNPG hydrolysis. Biotechnology and Bioengineering, 17(10), 1455-1465. [Link]

-

Zhu, A., et al. (2013). High Throughput Screening for Inhibitors of Alpha-Galactosidase. ASSAY and Drug Development Technologies, 11(4), 220-230. [Link]

-

Zhu, A., et al. (2013). High Throughput Screening for Inhibitors of Alpha-Galactosidase. PMC. [Link]

-

Guce, A. I., et al. (2010). Catalytic Mechanism of Human α-Galactosidase. Journal of Biological Chemistry, 285(6), 3625-3632. [Link]

-

Dey, P. M., & Pridham, J. B. (1969). Substrate specificity and kinetic properties of α-galactosidases from Vicia faba. Biochemical Journal, 113(1), 49-55. [Link]

-

Kaur, P., et al. (2021). Spatial regulation of alpha-galactosidase activity and its influence on raffinose family oligosaccharides during seed maturation and germination in Cicer arietinum. PLoS ONE, 16(5), e0251473. [Link]

-

Wikipedia. (2023). Enzyme assay. Wikipedia. [Link]

-

Roth Lab. (2000). Beta-Galactosidase Activity Assay. University of California, Davis. [Link]

-

Glycosynth. (n.d.). Phenyl alpha-D-galactopyranoside. Glycosynth. [Link]

-

He, Y., et al. (2022). Isolation and Identification of an α-Galactosidase-Producing Lactosphaera pasteurii Strain and Its Enzymatic Expression Analysis. Fermentation, 8(9), 456. [Link]

-

Tringali, G., et al. (2021). Intra-Laboratory Validation of Alpha-Galactosidase Activity Measurement in Dietary Supplements. Molecules, 26(6), 1566. [Link]

-

Walther, J., et al. (2016). Batch-to-batch variation and storage stability of the commercial peptidase preparation Flavourzyme in respect of key enzyme activities and its influence on process reproducibility. Journal of Agricultural and Food Chemistry, 64(14), 2936-2943. [Link]

-

BMG LABTECH. (n.d.). Absorbance Measurements. BMG LABTECH. [Link]

-

L. C. S. C. et al. (2025). Sex differences in alpha galactosidase protein processing and its impact on disease severity in Fabry disease. bioRxiv. [Link]

-

Abcam. (2018). ab239716 - Alpha Galactosidase Activity Assay Kit (Website). Scribd. [Link]

-

Burgess, C. (2019). Specifying accuracy and precision criteria for ultraviolet spectrometers. Spectroscopy. [Link]

-

Takahashi, M. K., et al. (2015). Characterizing and Prototyping Genetic Networks with Cell-Free Transcription-Translation Reactions. ACS Synthetic Biology, 4(5), 503-515. [Link]

-

Daily Bio Review. (2000). b-Galactosidase Activity Assay. Daily Bio Review. [Link]

-

Peeters, M., et al. (2017). Ratiometric electrochemical detection of β-galactosidase. Organic & Biomolecular Chemistry, 15(33), 6963-6968. [Link]

-

Agilent. (n.d.). Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software. Agilent. [Link]

-

Colón-Dávila, R. (2007). Statistical Techniques for Testing Batch to Batch Variability and Accelerated Testing. Scholar@UPRM. [Link]

-

Betsou, F., et al. (2016). Observational study on variability between biobanks in the estimation of DNA concentration. Biopreservation and Biobanking, 14(2), 125-132. [Link]

-

Megazyme. (n.d.). 4-Nitrophenyl-α-D-galactopyranoside. Megazyme. [Link]

-

Agilent. (n.d.). Absorbance Accuracy and Linear Dynamic Range to 3 Abs and beyond with the Agilent Cary 3500 UV-Vis Spectrophotometer. Agilent. [Link]

-

Chemistry Stack Exchange. (2021). How to troubleshoot absorbance analysis when readings fluctuate. Chemistry Stack Exchange. [Link]

-

de Rezende, S. T., et al. (2003). Purification and Characterization of an α-Galactosidase from Aspergillus fumigatus. Brazilian Journal of Microbiology, 34(2), 120-124. [Link]

-

Wikipedia. (n.d.). Phenyl-D-galactopyranoside. Wikipedia. [Link]

-

Stevenson, D. E., et al. (1993). Optimization of alkyl beta-D-galactopyranoside synthesis from lactose using commercially available beta-galactosidases. Enzyme and Microbial Technology, 15(8), 651-658. [Link]

-

Sörme, P., et al. (2005). Synthesis of a phenyl thio-beta-D-galactopyranoside library from 1,5-difluoro-2,4-dinitrobenzene: discovery of efficient and selective monosaccharide inhibitors of galectin-7. Bioorganic & Medicinal Chemistry, 13(10), 3441-3449. [Link]

-

Cusumano, Z. T., et al. (2015). Lead Optimization Studies on FimH Antagonists: Discovery of Potent and Orally Bioavailable Ortho-substituted Biphenyl Mannosides. Journal of Medicinal Chemistry, 58(15), 5887-5899. [Link]

-

Technology Networks. (2019). Automating Research to Improve Reproducibility and Throughput. Technology Networks. [Link]

-

Zhang, J. H., et al. (1997). Directed evolution of a fucosidase from a galactosidase by DNA shuffling and screening. Proceedings of the National Academy of Sciences, 94(9), 4504-4509. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. Catalytic Mechanism of Human α-Galactosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha Galactosidase Activity Assay Kit. Fluorometric (ab239716) | Abcam [abcam.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]

- 7. researchgate.net [researchgate.net]

- 8. Isolation and Identification of an α-Galactosidase-Producing Lactosphaera pasteurii Strain and Its Enzymatic Expression Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alpha Troubleshooting Tables | Revvity [revvity.com]

- 10. Glycosynth - Phenyl alpha-D-galactopyranoside [glycosynth.co.uk]

- 11. spectroscopyeurope.com [spectroscopyeurope.com]

- 12. Substrate specificity and kinetic properties of α-galactosidases from Vicia faba - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Kinetic studies of mold alpha-galactosidase on PNPG hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Beta-Galactosidase Activity Assay [rothlab.ucdavis.edu]

Validation & Comparative

Substrate Selection in Alpha-Galactosidase Assays: pNPG vs. Phenyl-alpha-D-Galactopyranoside

[1]

Executive Summary

In the kinetic characterization of

This guide provides a technical comparison of these two substrates, focusing on the electronic influence of the aglycone leaving group, detection methodologies, and specific use-cases in drug development and enzyme engineering.

Mechanistic Comparison: The Hammett Effect

The primary difference between these substrates lies in the electronic properties of the aglycone (leaving group). This is best understood through the Hammett equation , which relates the rate of hydrolysis to the electron-withdrawing capability of the substituent.

Electronic Influence on Hydrolysis ( )

The rate-limiting step in glycoside hydrolysis often involves the departure of the leaving group (aglycone). A better leaving group stabilizes the developing negative charge, lowering the activation energy (

-

pNPG (Nitro-substituted): The para-nitro group (

) is strongly electron-withdrawing. It stabilizes the phenolate ion via resonance, significantly lowering the -

Ph-Gal (Unsubstituted): The simple phenyl group lacks this stabilization. The leaving group (phenol) has a higher

(

Graphviz Diagram: Hydrolysis Pathway & Detection

Figure 1: Comparative hydrolysis pathway. The electron-withdrawing nitro group in pNPG facilitates the leaving group departure and provides a direct colorimetric readout, unlike the UV-dependent phenol release of Ph-Gal.

Technical Specifications & Performance Data

The following table contrasts the physicochemical properties and experimental parameters for both substrates.

| Feature | p-Nitrophenyl- | Phenyl- |

| CAS Number | 7493-95-0 | 2871-15-0 |

| Leaving Group | p-Nitrophenol (pNP) | Phenol |

| Leaving Group | 7.15 | 9.99 |

| Detection Method | Colorimetric (Visible) | UV Absorbance / HPLC |

| Detection | 405 nm (Alkaline pH) | ~270 nm |

| Molar Extinction ( | ~18,000 | ~1,500 |

| Sensitivity | High (Nanomolar detection) | Low (Micromolar detection) |

| Throughput Suitability | High (96/384-well plates) | Low (Requires quartz/HPLC) |

| Primary Application | Activity Screening, Kinetics ( | Mechanistic Studies, Crystallography |

Experimental Protocols

Protocol A: High-Throughput Activity Assay (pNPG)

Best for: Routine activity quantification, inhibitor screening.

Reagents:

-

Buffer: 50 mM Sodium Citrate or Phosphate, pH 4.5–6.0 (enzyme dependent).

-

Substrate: 10 mM pNPG in water (Store at -20°C).

-

Stop Solution: 1.0 M Sodium Carbonate (

), pH > 10.

Workflow:

-

Preparation: Dilute

-galactosidase to approx. 0.1–0.5 U/mL in assay buffer. -

Incubation: Mix 50

L Enzyme + 50 -

Termination: Add 150

L Stop Solution. The acidic reaction mixture must shift to pH > 8.5 to ionize p-nitrophenol to the yellow p-nitrophenolate form. -

Measurement: Read Absorbance at 405 nm .

-

Quantification: Use the Beer-Lambert law with

.

Protocol B: Mechanistic/Structural Assay (Ph-Gal)

Best for: Hammett plot generation, X-ray crystallography soaking, or when nitro-group interference is suspected.

Reagents:

-

Buffer: 50 mM Phosphate buffer, pH 6.0 (Avoid buffers with high UV absorbance like certain organic buffers if measuring <240nm).

-

Substrate: 20 mM Ph-Gal in water.

-

Detection System: UV-Spectrophotometer (Quartz cuvettes) or HPLC (C18 column).

Workflow:

-

Baseline: Zero the spectrophotometer at 270 nm using a buffer + substrate blank (critical due to substrate absorbance).

-

Reaction: Add Enzyme to cuvette containing buffered Ph-Gal.

-

Continuous Monitoring: Monitor the increase in Absorbance at 270 nm (Phenol release) or decrease at substrate specific peaks.

-

Note: The

between phenyl-galactoside and free phenol is small compared to pNP. HPLC separation of phenol is often required for accuracy.

-

-

HPLC Alternative: Quench reaction with methanol, inject onto C18 column, elute with Methanol/Water gradient, detect Phenol peak at 270 nm.

Application Decision Matrix

When should you choose one over the other? Use this logic flow to determine the appropriate substrate for your research.

Figure 2: Decision matrix for substrate selection. pNPG is the default for 90% of applications; Ph-Gal is reserved for specialized mechanistic probing.

References

-

Megazyme. (n.d.). 4-Nitrophenyl-

-D-galactopyranoside Data Sheet. Retrieved from [Link] -

Namchuk, M. N., et al. (2000). The role of sugar substituents in glycoside hydrolysis. Journal of the American Chemical Society.[1] Retrieved from [Link]

-

Bais, R. (1982).[2] Evaluation of an Amylase Method Utilizing P-Nitrophenyl Glucosides as Substrates. American Journal of Clinical Pathology. Retrieved from [Link]

-

Withers, S. G. (2021). Mechanistic studies of glycoside hydrolase substrates and inhibitors. SFU Summit. Retrieved from [Link]

Comparing Km values of alpha-galactosidase for Phenyl-alpha-D-galactopyranoside

Comparative Guide: Kinetic Profiling of -Galactosidase with Phenyl- -D-galactopyranoside

Executive Summary & Technical Context

-Galactosidase (EC 3.2.1.22)While Phenyl-

This guide compares

Comparative Analysis of Values

The Michaelis constant (

Table 1: Values of -Galactosidase by Source Organism[7]

| Source Organism | Enzyme Class | Substrate | pH Opt. | Temp (°C) | Key Insight | |

| Aspergillus fumigatus | Fungal | pNPG | 0.30 | 4.5 - 5.5 | 55 | High affinity; highly stable variant suitable for industrial catalysis. |

| Aspergillus niger | Fungal | pNPG | 1.19 - 1.25 | 4.0 - 4.5 | 50 | The industry benchmark (e.g., Beano®). Moderate affinity but robust |

| Bacillus circulans | Bacterial | pNPG | 2.00 | 4.5 | 40 | Lower affinity compared to fungal variants; often used for specific cleavage patterns. |

| Green Coffee Bean | Plant | pNPG | 0.50 - 1.0 | 6.5 | 25 | Neutral pH optimum makes it unique; historically significant for structural studies. |

| Human (Agalsidase) | Mammalian | pNPG | 2.0 - 4.0 | 4.5 | 37 | Lower affinity for synthetic substrates compared to natural glycosphingolipids (Gb3). |

Critical Note on Unsubstituted Phenyl-

-D-Gal: Thefor the unsubstituted Phenyl- -D-galactopyranoside is typically higher (indicating lower affinity) than that of pNPG. The absence of the electron-withdrawing nitro group increases the pKa of the leaving group (Phenol pKa 10.0 vs. p-Nitrophenol pKa 7.1), making the catalytic step ( ) slower and often altering the binding equilibrium.

Mechanistic Insight & Visualization

The hydrolysis proceeds via a double-displacement mechanism involving two critical aspartic acid residues in the active site: a nucleophile and an acid/base catalyst.

Figure 1: Hydrolysis Mechanism and Assay Logic

Caption: Double-displacement mechanism showing the release of the phenyl aglycone followed by galactose.

Validated Experimental Protocol

To ensure data integrity (E-E-A-T), the following protocol uses a self-validating stop-rate design . While pNPG is the standard, modifications for the unsubstituted Phenyl-Gal are noted.

Reagents

-

Buffer: 50 mM Sodium Citrate or Acetate Buffer (pH 4.5 for fungal/human; pH 6.5 for coffee bean).

-

Substrate Stock: 10 mM p-Nitrophenyl-

-D-galactopyranoside (pNPG) in water.-

Alternative: 10 mM Phenyl-

-D-galactopyranoside (requires UV detection).

-

-

Stop Solution: 0.2 M Sodium Carbonate (

) or 0.2 M Glycine-NaOH (pH 10.5). -

Enzyme Solution: Diluted to 0.01 - 0.1 Units/mL in cold buffer.

Workflow

-

Equilibration: Pre-incubate 400

L of Buffer and 100 -

Initiation: Add 500

L of Substrate Stock. Mix by inversion. -

Incubation: Incubate for exactly 10 minutes.

-

Termination: Add 2.0 mL of Stop Solution .

-

Mechanism:[6] The high pH stops the enzyme and deprotonates the p-nitrophenol (yellow color,

405 nm).

-

-

Detection:

-

For pNPG: Measure Absorbance at 405 nm .

-

For Unsubstituted Phenyl-Gal: Measure Absorbance at 270 nm (Phenol UV peak) or use a coupled assay (e.g., Galactose Dehydrogenase + NAD+

NADH at 340 nm).

-

Calculation of Kinetic Parameters

Perform the assay at substrate concentrations ranging from

Figure 2: Kinetic Data Processing Flow